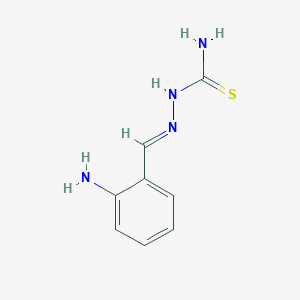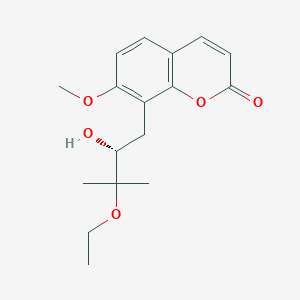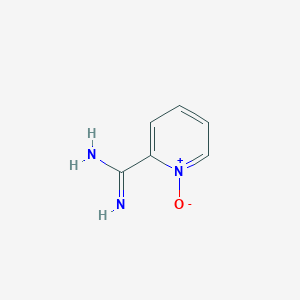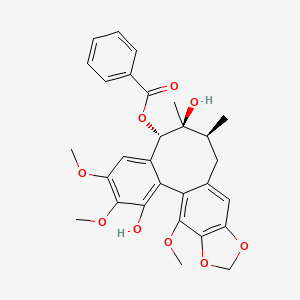
SchirubrisinB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SchirubrisinB is a unique chemical compound that has garnered significant interest in various scientific fields due to its distinctive properties and potential applications. This compound is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SchirubrisinB typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular configuration. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The initial step involves the formation of a precursor molecule through a series of reactions, such as condensation or cyclization.
Intermediate Reactions: The precursor undergoes further reactions, including oxidation or reduction, to form intermediate compounds.
Final Assembly: The final step involves the assembly of the intermediate compounds into the final this compound structure, often requiring precise control of reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: SchirubrisinB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
SchirubrisinB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of SchirubrisinB involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
SchirubrisinA: Shares a similar molecular structure but differs in specific functional groups, leading to distinct chemical and biological properties.
SchirubrisinC: Another related compound with variations in its molecular configuration, resulting in unique reactivity and applications.
Uniqueness: SchirubrisinB stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C29H30O9 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
[(8S,9S,10S)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C29H30O9/c1-15-11-17-12-20-25(37-14-36-20)26(35-5)21(17)22-18(13-19(33-3)24(34-4)23(22)30)27(29(15,2)32)38-28(31)16-9-7-6-8-10-16/h6-10,12-13,15,27,30,32H,11,14H2,1-5H3/t15-,27-,29-/m0/s1 |
Clave InChI |
FORIGXFQCMWYME-SSEZWIOCSA-N |
SMILES isomérico |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


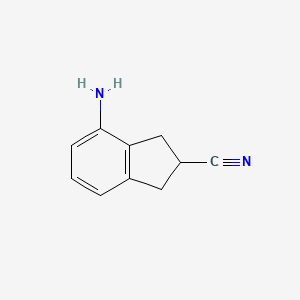
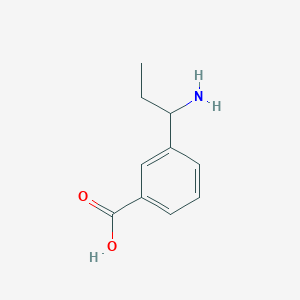
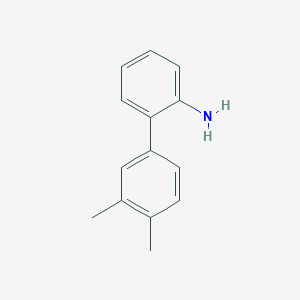
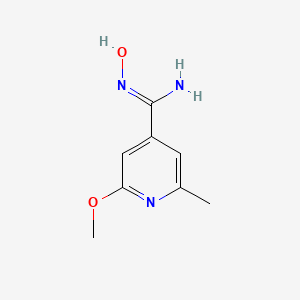
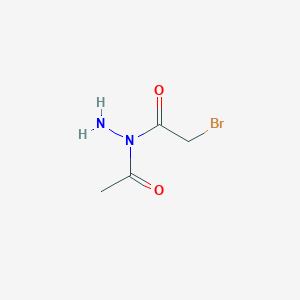
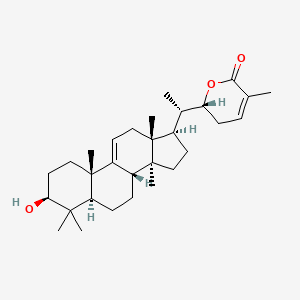
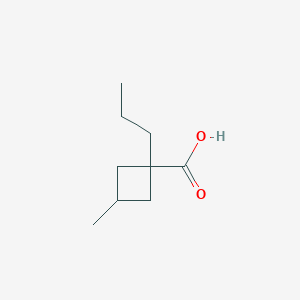
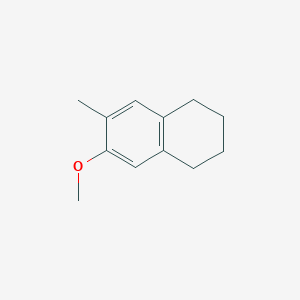
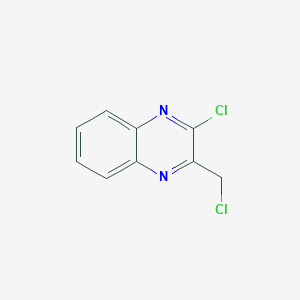
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
